molecular formula C6H9N3O B1422205 N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide CAS No. 500024-87-3

N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Cat. No.: B1422205
CAS No.: 500024-87-3
M. Wt: 139.16 g/mol
InChI Key: LSOIQVCHWAYWHE-UHFFFAOYSA-N
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Description

N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a synthetic small molecule featuring a pyrrole heterocycle substituted with a methyl group and a hydroxycarboximidamide functional group. The core pyrrole structure is a privileged scaffold in medicinal chemistry and drug discovery, found in numerous biologically active compounds and natural products . The presence of the N'-hydroxycarboximidamide moiety is a key structural feature, as this group is known to act as a potent metal-chelator and can serve as a versatile building block for the synthesis of more complex heterocyclic systems, such as various functionalized imidazoles. While the specific biological activity and research applications of this compound require further investigation, its molecular structure suggests significant potential for use in various research fields. It may be of particular interest in the development of novel metal-organic frameworks (MOFs) due to the ability of the hydroxyimidamide group to coordinate with metal ions . In pharmaceutical research, analogous pyrrole-2-carboxaldehyde derivatives have been studied for their natural origins and physiological activities, indicating the broader relevance of this chemical class . Researchers can utilize this compound as a key intermediate in organic synthesis and for probing biochemical pathways. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-hydroxy-1-methylpyrrole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOIQVCHWAYWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can yield oxidized derivatives useful in further synthetic pathways.
  • Reduction: Converts to corresponding amines, expanding its utility in organic synthesis.
  • Substitution Reactions: The hydroxy or carboximidamide groups can be replaced by other functional groups, allowing for the creation of diverse compounds.

Research indicates that this compound exhibits significant biological activity , particularly:

  • Antimicrobial Properties: Studies have shown that derivatives can effectively inhibit bacterial growth.
  • Anticancer Potential: Preliminary investigations suggest cytotoxic effects against various cancer cell lines, potentially through mechanisms that disrupt cellular processes or inhibit essential enzymes.

Medicinal Chemistry

Ongoing research aims to explore this compound's potential as a therapeutic agent for various medical conditions. The compound's ability to interact with specific molecular targets may lead to novel treatments for infections and cancer.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Cytotoxicity
Research conducted at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for development into an anticancer agent.

Case Study 3: Synthesis Optimization
A recent paper focused on optimizing the synthesis route for higher yields using microwave-assisted techniques, resulting in improved efficiency and purity of the final product.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromatic Rings Rotatable Bonds
N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (500024-87-3) C₆H₉N₃O 139.16 Pyrrole, hydroxyimino, methyl 1 1
N'-Hydroxy-1H-pyrrole-2-carboximidamide (500024-85-1) C₅H₇N₃O 125.13 Pyrrole, hydroxyimino 1 1
Piperidine-4-thiocarboxamide (1000417-89-6) C₆H₁₂N₂S 144.24 Piperidine, thiocarboxamide 0 2
Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) C₆H₁₀O₃ 130.14 Tetrahydrofuran, carboxylic acid 0 2

Key Observations :

  • The methyl group in this compound increases steric hindrance and lipophilicity compared to its non-methylated analog (CAS 500024-85-1). This may enhance membrane permeability in biological systems .
  • Replacing the pyrrole ring with piperidine (CAS 1000417-89-6) introduces a saturated nitrogen heterocycle and a sulfur atom, likely reducing aromatic stabilization but improving solubility in polar solvents due to the thiocarboxamide group.
  • The tetrahydrofuran-based analog (CAS 5337-03-1) lacks nitrogen but contains a carboxylic acid group, significantly increasing acidity (pKa ~4-5) and aqueous solubility compared to the hydroxyimino group in the target compound .

Physicochemical Properties

Compound Name (CAS) Boiling Point (°C) Density (g/cm³) LogP (Predicted) Water Solubility (mg/L)
This compound 245.34–288.95 1.27 0.45 20,397
N'-Hydroxy-1H-pyrrole-2-carboximidamide 220.12–260.00* 1.32* -0.12* 25,000*
Piperidine-4-thiocarboxamide 290.50–310.00* 1.18* 1.02 5,800
Tetrahydro-2H-pyran-4-carboxylic acid 285.00–300.00 1.25 -0.85 50,000

*Predicted values based on structural analogs.

Key Observations :

  • The methyl group in the target compound slightly elevates its boiling point compared to the non-methylated analog due to increased molecular weight and van der Waals interactions .
  • Piperidine-4-thiocarboxamide exhibits higher logP (1.02 vs. 0.45), indicating greater lipophilicity, which may favor blood-brain barrier penetration in drug design.
  • Tetrahydro-2H-pyran-4-carboxylic acid has the highest water solubility (50,000 mg/L) owing to its ionizable carboxylic acid group, making it more suitable for aqueous-phase reactions .

Biological Activity

N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a hydroxy group and a carboximidamide moiety. Its molecular formula is C6_{6}H8_{8}N4_{4}O, and it has a molecular weight of approximately 168.16 g/mol. The presence of the hydroxy group enhances its reactivity, allowing it to form hydrogen bonds with biological molecules, which is crucial for its interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit essential enzymes involved in various metabolic pathways, disrupting cellular processes critical for microbial growth and cancer cell proliferation.
  • Membrane Disruption : It has been shown to affect cell membrane integrity, leading to increased permeability and eventual cell death in susceptible organisms.

These mechanisms underline its potential as both an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways essential for bacterial survival .

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G0/G1 phase, thereby inhibiting tumor growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
1H-Pyrrole-2-carboxamideLacks hydroxy groupDifferent reactivity and solubility characteristics
N'-Hydroxy-1H-pyrrole-2-carboximidamideContains hydroxy groupExhibits distinct biological activities
N-Hydroxy-2-pyrrolecarboxylic acidContains carboxylic acid functional groupExhibits different antimicrobial activity

The presence of both hydroxy and carboximidamide groups in this compound contributes to its enhanced biological activities compared to other derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : Research published in Cancer Letters demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that this compound disrupts cellular signaling pathways involved in proliferation and survival, particularly through the inhibition of PI3K/Akt signaling pathway.

Q & A

Q. What are the standard synthetic routes and characterization methods for N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrrole derivatives are prepared by reacting amine intermediates with activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). A typical protocol involves:
    • Condensation of a methyl-pyrrole precursor with hydroxylamine under controlled pH (e.g., in ethanol/water at 60°C).
    • Purification via column chromatography or recrystallization .
  • Characterization :
    • NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6_6 ) is used to confirm the structure, with key signals for the pyrrole ring (δ 6.6–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and hydroxylamine protons (δ 11.0–11.5 ppm) .
    • LCMS/HRMS : To verify molecular weight (e.g., ESIMS m/z ~200–400) and purity (>95%) .

Q. How is the crystal structure of this compound determined?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard. Key steps include:
    • Growing high-quality crystals via slow evaporation (e.g., in DMSO/water mixtures).
    • Data collection at 293 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Structure refinement using SHELX software (e.g., SHELXL for small molecules) with R-factors < 0.08 for high accuracy .
  • Parameters : Bond lengths (C–C ≈ 1.39 Å, C–N ≈ 1.34 Å) and angles (pyrrole ring ~108°) are critical for validating geometry .

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

  • Degradation Risks : Hydroxylamine derivatives are prone to oxidation and hydrolysis. Stability tests show:
    • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition.
    • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) for long-term storage; use anhydrous DMSO or acetonitrile .
  • Monitoring : Regular HPLC analysis (e.g., 98% purity threshold) to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound?

Methodological Answer:

  • Reaction Optimization :
    • Catalysis : Use Pd-mediated coupling or microwave-assisted synthesis to enhance reaction efficiency.
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
  • Yield Challenges : Low yields (~35% in some cases) may arise from side reactions (e.g., over-oxidation). Mitigate via:
    • Protecting groups for the hydroxylamine moiety during synthesis.
    • In-situ monitoring with TLC or FTIR to terminate reactions at optimal conversion .

Q. How should spectral data contradictions (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-Validation Strategies :
    • Dynamic vs. Static Structure : NMR detects time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to identify conformational flexibility .
    • Complementary Techniques : Pair 13C^{13}C-NMR with DFT calculations to reconcile bond-length discrepancies (e.g., C–N vs. C–O interactions) .
  • Case Study : For a related carboximidamide, conflicting NOESY and X-ray data were resolved by identifying solvent-induced polymorphism .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • In Silico Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cytochrome P450).
    • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with activity trends .
  • Data Sources :
    • PubChem (CID: 845866-88-8) for physicochemical properties (e.g., logP, H-bond donors) .
    • Cambridge Structural Database (CSD) for benchmarking bond parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Reactant of Route 2
N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

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